molecular formula C21H19IN2O B15155786 N-[(E)-(4-ethoxy-3-iodophenyl)methylidene]-N'-phenylbenzene-1,4-diamine

N-[(E)-(4-ethoxy-3-iodophenyl)methylidene]-N'-phenylbenzene-1,4-diamine

Cat. No.: B15155786
M. Wt: 442.3 g/mol
InChI Key: ICYBSVKKKZXIQC-UHFFFAOYSA-N
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Description

N-[(E)-(4-ethoxy-3-iodophenyl)methylidene]-N’-phenylbenzene-1,4-diamine is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is notable for its unique structure, which includes an ethoxy group, an iodine atom, and a phenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(4-ethoxy-3-iodophenyl)methylidene]-N’-phenylbenzene-1,4-diamine typically involves the condensation reaction between 4-ethoxy-3-iodobenzaldehyde and N’-phenylbenzene-1,4-diamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(4-ethoxy-3-iodophenyl)methylidene]-N’-phenylbenzene-1,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(E)-(4-ethoxy-3-iodophenyl)methylidene]-N’-phenylbenzene-1,4-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(E)-(4-ethoxy-3-iodophenyl)methylidene]-N’-phenylbenzene-1,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by forming stable complexes, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-(4-ethoxy-3-iodophenyl)methylidene]-N’-phenylbenzene-1,4-diamine is unique due to the presence of the ethoxy group and iodine atom, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and coordination chemistry .

Properties

Molecular Formula

C21H19IN2O

Molecular Weight

442.3 g/mol

IUPAC Name

4-[(4-ethoxy-3-iodophenyl)methylideneamino]-N-phenylaniline

InChI

InChI=1S/C21H19IN2O/c1-2-25-21-13-8-16(14-20(21)22)15-23-17-9-11-19(12-10-17)24-18-6-4-3-5-7-18/h3-15,24H,2H2,1H3

InChI Key

ICYBSVKKKZXIQC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C=NC2=CC=C(C=C2)NC3=CC=CC=C3)I

Origin of Product

United States

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